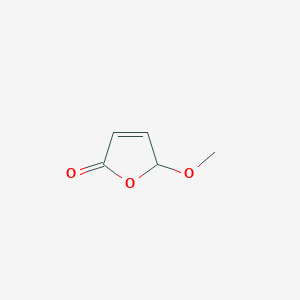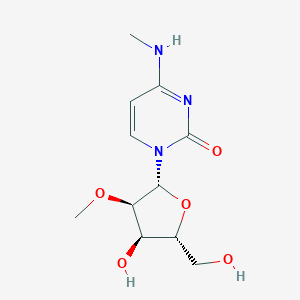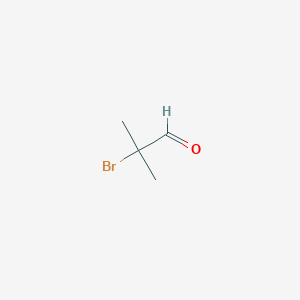
2-Brom-2-methylpropanal
Übersicht
Beschreibung
2-Bromo-2-methylpropanal, also known as 2-bromopropionaldehyde, is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a pungent odor and a boiling point of 81°C. It is used in a variety of applications including synthesis of organic compounds, pharmaceuticals, cosmetics, and fragrances. Additionally, it has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
- 2-Brom-2-methylpropanal dient als vielseitiger Reaktant in der organischen Synthese. Es erleichtert die Einführung der tert-Butylgruppe in Moleküle. Forscher verwenden es, um organische Verbindungen zu modifizieren, wodurch die Integration dieser funktionellen Gruppe in komplexe Strukturen ermöglicht wird .
- Wissenschaftler haben This compound bei der Herstellung von multifunktionalen Siliziumdioxid-Kolloiden eingesetzt. Diese Kolloide sind mit Quantenpunkten beschichtet, die Halbleiter-Nanokristalle sind. Die Verbindung wirkt als Stabilisator und verbessert die Stabilität und Funktionalität von Quantenpunkten für Anwendungen in der Nanotechnologie und Optoelektronik .
- In der Polymerchemie spielt This compound eine entscheidende Rolle bei der Synthese von Dextran-Makroinitiatoren. Durch die teilweise Veresterung der Hydroxylgruppen von Dextran (einem Polysaccharid) erzeugen Forscher Initiatoren für ATRP. ATRP ist eine kontrollierte Polymerisationstechnik, die verwendet wird, um wohldefinierte Polymerarchitekturen zu erstellen .
- Die Verbindung induziert spezifische chemische Transformationen in Nukleosiden. Sie verursacht die massive Deguanylierung von Guanin-basierten Nukleosiden und die massive Deadenylierung von Adenin-basierten Nukleosiden. Diese Modifikationen sind wertvoll für die Untersuchung von Nukleinsäuren und deren Interaktionen .
- Forscher nutzen This compound für Biokonjugationsstrategien. Durch selektive Reaktion mit Aminogruppen (wie sie in Proteinen oder Peptiden vorkommen) ermöglicht es die Anbindung anderer funktioneller Einheiten. Dies ermöglicht die Entwicklung von bioaktiven Molekülen und zielgerichteten Arzneistoffabgabesystemen .
- Die Verbindung trägt zur Synthese von Geschmacks- und Duftstoffen bei. Ihre einzigartige Struktur kann in verschiedene aromatische Moleküle integriert werden, wodurch ihre olfaktorischen Eigenschaften verbessert werden. Geschmackschemiker verwenden es, um neuartige Lebensmittelzusatzstoffe und Duftstoffe zu kreieren .
Organische Synthese und Einführung von funktionellen Gruppen
Stabilisierung von Quantenpunkten
Atomtransfer-Radikalpolymerisation (ATRP)
Nukleosidmodifikation
Chemische Biologie und Biokonjugation
Geschmacks- und Duftstoffchemie
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 2-bromo-2-methylpropane, interact with nucleosides .
Mode of Action
2-Bromo-2-methylpropanal, like its analog 2-Bromo-2-methylpropane, likely undergoes a nucleophilic substitution reaction . This reaction, known as SN1, involves the interaction of the compound with aqueous hydroxide ions . The reaction is unimolecular, meaning only the haloalkane molecule is involved in the slow rate-determining step .
Biochemical Pathways
It’s known that 2-bromo-2-methylpropane causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides . This suggests that 2-Bromo-2-methylpropanal may also interact with nucleosides and potentially affect pathways involving these molecules.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , and it’s insoluble in water but miscible with organic solvents . These properties could influence its bioavailability and distribution within the body.
Result of Action
It’s known that 2-bromo-2-methylpropane causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides . This suggests that 2-Bromo-2-methylpropanal may also interact with nucleosides and potentially affect cellular processes involving these molecules.
Action Environment
The action, efficacy, and stability of 2-Bromo-2-methylpropanal can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in organic environments
Safety and Hazards
2-Bromo-2-methylpropane is classified as a flammable liquid (Category 2, H225). It is highly flammable and produces vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and protective gloves, eye protection, and face protection should be worn .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(2,5)3-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTWFFAVGWWIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342068 | |
| Record name | 2-Bromo-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13206-46-7 | |
| Record name | 2-Bromo-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-2-methylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the unique reactions 2-Bromo-2-methylpropanal can undergo?
A1: 2-Bromo-2-methylpropanal exhibits interesting reactivity due to the presence of both an aldehyde and a bromine atom at the alpha position. For instance, it can participate in Darzens-type condensations with methyl chloroacetate. Interestingly, while aliphatic α-chloroaldehydes typically yield 4-chloro-2,3-epoxyalkanoates in this reaction, 2-Bromo-2-methylpropanal predominantly forms α-chloro-γ,γ-dimethyl-Δα,β-butenolide. [] This difference in product formation highlights the influence of the bromine atom and methyl substituents on the reaction pathway.
Q2: Can 2-Bromo-2-methylpropanal be used to access other functional groups?
A2: Yes, the tosylhydrazone derivative of 2-Bromo-2-methylpropanal acts as a versatile intermediate for accessing α-phenylthio or α-phenylseleno derivatives. [] By reacting the tosylhydrazone with thiophenol or benzeneselenol in the presence of triethylamine, the corresponding substituted products can be obtained. This method provides an alternative pathway to introduce sulfur or selenium functionalities into molecules, expanding the synthetic utility of 2-Bromo-2-methylpropanal.
Q3: Are there any readily available derivatives of 2-Bromo-2-methylpropanal that offer different reactivity?
A3: Yes, 2-chloro-2-methylpropanal N-isopropylimine, a commercially available imine derivative of 2-chloro-2-methylpropanal, has been explored as a versatile reagent in organic synthesis. [] This compound can be utilized for various transformations, including the synthesis of 1-aza-1,3-dienes, α-amino acetals, allylic amines, α,β-unsaturated aldehydes, and more. This highlights the potential of exploring derivatives of 2-Bromo-2-methylpropanal for accessing a wider range of synthetic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



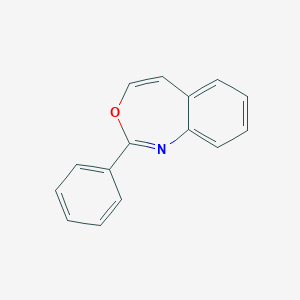
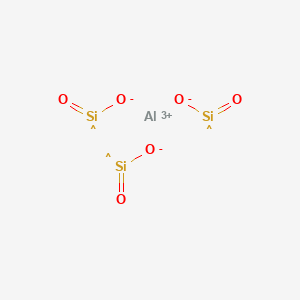

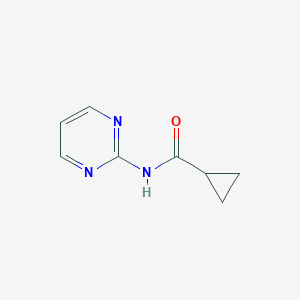
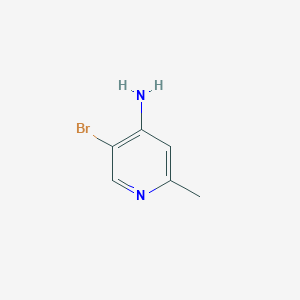
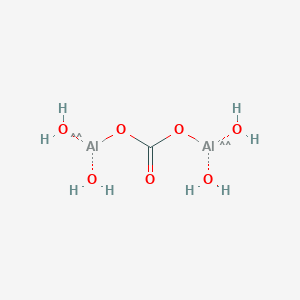

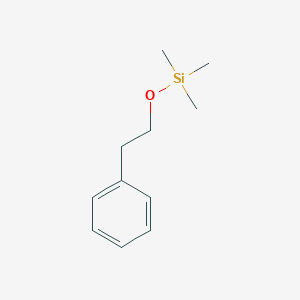
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)


